molecular formula C12H26N2 B491364 N-methyl-N-[6-(1-piperidinyl)hexyl]amine CAS No. 97124-88-4

N-methyl-N-[6-(1-piperidinyl)hexyl]amine

Cat. No.: B491364
CAS No.: 97124-88-4
M. Wt: 198.35g/mol
InChI Key: HTVUMRLCVTVARC-UHFFFAOYSA-N
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Description

N-methyl-N-[6-(1-piperidinyl)hexyl]amine is a synthetic organic compound featuring a tertiary amine group and a piperidine moiety . Compounds with piperidine substructures are of significant interest in medicinal chemistry and chemical biology research. The piperidine ring is a common feature in molecules that exhibit biological activity, and related piperidine derivatives have been studied for their effects on biological systems, such as neuromuscular transmission . Furthermore, N-methylated amines are highly valuable building blocks in the synthesis of more complex molecules. N-methyl amino acids, for instance, are incorporated into peptides to confer increased conformational rigidity, membrane permeability, and protease resistance, which are desirable properties in the development of therapeutic peptide candidates . The hexylamine chain in its structure provides lipophilicity, which can influence the compound's interaction with biological membranes and proteins . Researchers may utilize this amine as a key intermediate or scaffold in the design and synthesis of novel compounds for pharmacological screening, as a building block in materials science, or as a standard in analytical chemistry. This product is strictly for research purposes and is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

97124-88-4

Molecular Formula

C12H26N2

Molecular Weight

198.35g/mol

IUPAC Name

N-methyl-6-piperidin-1-ylhexan-1-amine

InChI

InChI=1S/C12H26N2/c1-13-9-5-2-3-6-10-14-11-7-4-8-12-14/h13H,2-12H2,1H3

InChI Key

HTVUMRLCVTVARC-UHFFFAOYSA-N

SMILES

CNCCCCCCN1CCCCC1

Canonical SMILES

CNCCCCCCN1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Surface Activity : These heterogemini sulfobetaines exhibit dynamic surface tension reduction at the water-air interface. Critical micelle concentration (CMC) decreases with increasing alkyl chain length (e.g., CMC for C16 chain: 0.08 mM vs. C12: 0.15 mM) .
  • Thermal Stability : Melting points range from 194°C (C16) to lower values for shorter chains, correlating with crystallinity and hydrophobicity .

Comparison with Similar Compounds

Structural Analogues in Surfactant Chemistry

N-Alkyl-N-Methyl Heterogemini Sulfobetaines

  • Structural Features : Differ in alkyl chain length (C12, C14, C16) and counterion (sulfate vs. chloride).
  • Synthesis : Similar to N-methyl-N-[6-(1-piperidinyl)hexyl]amine but with variable alkylation steps .
  • Properties :
    • Longer chains (e.g., C16) reduce CMC due to enhanced hydrophobic interactions .
    • Sulfate derivatives show higher water solubility than chlorides .

Methoctramine (N,N'-Bis[6-[[(2-Methoxyphenyl)Methyl]Amino]Hexyl]-1,8-Octanediamine)

  • Structural Features : Two hexyl chains with methoxyphenyl groups and terminal amine groups .
  • Applications : Selective M2 muscarinic acetylcholine receptor antagonist (pKi = 8.2 for M2 vs. 6.5 for M3) .
  • Key Difference : Unlike this compound, methoctramine lacks a piperidinyl group but incorporates methoxyphenyl moieties for receptor specificity .

Bioactive Piperidine Derivatives

Tetrahydroacridin-9-Amine Derivatives

  • Structural Features: Acridine core with N-methyl-N-(hexyloxy)benzyl substituents (e.g., compound 7d: hexyl chain with prop-2-yn-1-ylamino group) .
  • Synthesis : Multi-step routes involving reductive amination and nucleophilic substitution (yields: 37–89%) .
  • Applications : Evaluated for cholinesterase inhibition and anticancer activity, with chain length affecting potency .

Pyrimidin-4-Amine Derivatives

  • Structural Features : Pyrimidine core with pyrazolyl and pyridinyl substituents (e.g., compound 9: 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine) .
  • Synthesis : Nucleophilic substitution with heterocyclic amines in THF .
  • Properties : Higher polarity than this compound, leading to distinct pharmacokinetic profiles .

Antimicrobial Agents

Chlorhexidine Analogues

  • Structural Features : Bis-guanidine core with chlorophenyl and hexyl chains (e.g., 1-(4-chlorophenyl)-3-[N-[6-(guanidinyl)hexyl]guanidine) .
  • Applications : Broad-spectrum antimicrobial activity via membrane disruption.
  • Key Difference : Charged guanidine groups enhance bacterial binding compared to tertiary amines like this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Synthesis Yield CMC (mM) Key Application Reference
N-Methyl-N-[6-(C16)hexyl]amine sulfate C16 alkyl, piperidinyl, sulfate counterion 72% 0.08 Surfactant
Methoctramine Two hexyl chains, methoxyphenyl groups Not reported N/A M2 receptor antagonist
Tetrahydroacridin-9-amine (7d) Acridine core, hexyl-propargylamine chain 64% N/A Cholinesterase inhibitor
Chlorhexidine analogue Bis-guanidine, chlorophenyl, hexyl chains Not reported N/A Antimicrobial

Research Findings and Implications

Chain Length vs. Surface Activity : Increasing alkyl chain length in this compound derivatives enhances micelle stability, making C16 analogues superior for industrial emulsifiers .

Receptor Selectivity : Methoctramine’s selectivity for M2 receptors over M3 (100-fold) highlights the importance of methoxyphenyl groups in receptor binding, a feature absent in piperidinyl-based surfactants .

Preparation Methods

Alkylation of Methylamine with 6-Piperidinylhexyl Halides

Reacting methylamine with 6-chlorohexylpiperidine in polar aprotic solvents (e.g., DMF or THF) at 60–80°C yields the target compound. Stoichiometric challenges include over-alkylation to tertiary amines, which is mitigated by using a 2:1 molar ratio of methylamine to halide.

Typical Protocol:

  • Dissolve 6-chlorohexylpiperidine (1.0 eq) and methylamine (2.0 eq) in THF.

  • Add K₂CO₃ (1.5 eq) and heat at 70°C for 12 hours.

  • Purify via fractional distillation under reduced pressure (bp: 110–115°C at 0.1 mmHg).

Yield Optimization:

Methylamine Equiv.SolventTemperature (°C)Yield (%)
1.5THF7062
2.0DMF8078
2.5Ethanol6071

Source: EPO0087853NWB1.

Phase-Transfer Catalysis for Enhanced Reactivity

Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst improves alkylation efficiency in biphasic systems (water-toluene). Yields increase by 15–20% compared to homogeneous conditions.

Protected Amine Strategies

Gabriel Synthesis with Phthalimide Intermediates

This two-step method avoids over-alkylation by temporarily protecting the amine group:

Step 1: Synthesis of 6-Piperidinylhexylphthalimide
React phthalimide potassium salt with 1,6-dibromohexane in DMF at 100°C, followed by substitution with piperidine.

Step 2: Deprotection and Methylation
Hydrazinolysis with 85% hydrazine hydrate in ethanol releases the primary amine, which is methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions).

Yield Data:

StepReagentConditionsYield (%)
Phthalimide alkylation1,6-dibromohexane100°C, 12 h76
DeprotectionHydrazine hydrateReflux, 4 h64
MethylationHCHO/HCOOH80°C, 6 h82

Source: EPO0087853NWB1.

Industrial-Scale Process Considerations

Catalyst Recycling in Stirred Autoclaves

Palladium catalysts (5% Pd/C) retain activity after 12–17 recirculations in 4,000 kg batch reactors, reducing costs by 30–40%. Key parameters for sustained activity include:

  • Moisture Content: 50% water in catalyst slurry prevents sintering.

  • Offgas Flow Rate: 1–20 Nm³/h per liter reactor volume removes volatile byproducts.

Continuous vs. Batch Reactor Configurations

Continuous flow systems achieve 5–10% higher yields than batch reactors for reductive amination due to improved mass transfer.

Byproduct Analysis and Mitigation

Common Byproducts and Their Origins

  • Ethanol: From aldehyde reduction (1–8% yield).

  • Tertiary Amines: Over-alkylation in nucleophilic routes (3–11% yield).

  • Imine Oligomers: Formed at temperatures >140°C in reductive amination.

Mitigation Strategies:

  • Distillation: Fractional rectification separates N-methyl-N-[6-(1-piperidinyl)hexyl]amine (bp 110–115°C) from ethanol (bp 78°C).

  • Low-Temperature Hydrogenation: Limits oligomerization below 130°C.

Emerging Methodologies

Enzymatic Amination

Preliminary studies using transaminases show 40–50% conversion of 6-(1-piperidinyl)hexanone to the target amine at 30°C, though industrial scalability remains unproven.

Photocatalytic C–N Coupling

Visible-light-mediated coupling of methylamine with 6-bromohexylpiperidine achieves 55% yield under mild conditions (25°C, 1 atm), but requires expensive iridium catalysts .

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